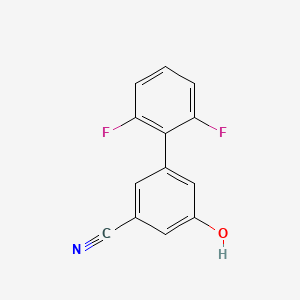

3-Cyano-5-(2,6-difluorophenyl)phenol

Beschreibung

3-Cyano-5-(2,6-difluorophenyl)phenol (CAS 1261919-07-6) is a substituted phenolic compound with a molecular formula of C₁₃H₇NOF₂ and a molecular weight of 231.20 g/mol. Its structure features a cyano (-CN) group at position 3, a hydroxyl (-OH) group at position 5, and a 2,6-difluorophenyl substituent. Key physicochemical properties include a topological polar surface area (TPSA) of 44 Ų, an XlogP of 3.1, and hydrogen bond donor/acceptor counts of 1 and 4, respectively . The compound’s unique electronic profile, driven by the electron-withdrawing cyano and fluorine groups, makes it a candidate for pharmaceutical and materials science research.

Eigenschaften

IUPAC Name |

3-(2,6-difluorophenyl)-5-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2NO/c14-11-2-1-3-12(15)13(11)9-4-8(7-16)5-10(17)6-9/h1-6,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYWNPOGXZOLTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC(=CC(=C2)C#N)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10684739 | |

| Record name | 2',6'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10684739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261919-07-6 | |

| Record name | 2',6'-Difluoro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10684739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(2,6-difluorophenyl)phenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzonitrile and phenol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Coupling Reaction: The key step involves a coupling reaction between 2,6-difluorobenzonitrile and phenol, facilitated by a catalyst such as palladium on carbon (Pd/C).

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high-purity 3-Cyano-5-(2,6-difluorophenyl)phenol.

Industrial Production Methods

In an industrial setting, the production of 3-Cyano-5-(2,6-difluorophenyl)phenol may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters are optimized to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyano-5-(2,6-difluorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The cyano group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-Cyano-5-(2,6-difluorophenyl)phenol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-Cyano-5-(2,6-difluorophenyl)phenol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and difluorophenyl groups can enhance its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects :

- Cyano vs. Chloro: The cyano group in the parent compound is strongly electron-withdrawing, enhancing dipole interactions and polarizability compared to the chloro analog.

- Phenol vs.

Physicochemical Property Comparison

| Property | 3-Cyano-5-(2,6-difluorophenyl)phenol | 3-Chloro-5-(2,6-difluorophenyl)phenol | 3-Chloro-5-(2,4-difluorophenyl)benzoic acid |

|---|---|---|---|

| XlogP | 3.1 | 3.7 | 2.5 |

| TPSA (Ų) | 44 | 20 | 37 |

| H-Bond Donors | 1 | 1 | 1 |

| H-Bond Acceptors | 4 | 3 | 4 |

| Water Solubility (Pred.) | Moderate | Low | High (ionizable -COOH) |

Key Observations :

Lipophilicity: The chloro analog’s higher XlogP (3.7) suggests enhanced membrane permeability but poorer aqueous solubility compared to the cyano derivative.

Polarity: The cyano group elevates TPSA (44 Ų), improving solubility relative to the chloro analog (20 Ų) but reducing passive diffusion.

Ionization : The carboxylic acid group in the third compound increases ionization at physiological pH, enhancing solubility but limiting blood-brain barrier penetration .

Metabolic Stability

- The 2,6-difluorophenyl group in the parent compound and its chloro analog confers metabolic resistance due to fluorine’s blocking of oxidative pathways.

- The cyano group may undergo hydrolysis under extreme pH, whereas the chloro substituent is more inert .

Target Interactions

- The cyano group’s strong dipole could facilitate interactions with enzymes or receptors (e.g., kinase binding pockets), whereas the chloro group relies on hydrophobic interactions.

- The carboxylic acid derivative’s ionized form may favor plasma protein binding or salt-bridge formation in biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.